molecular formula C16H12Cl2N2O2S2 B2847483 N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide CAS No. 923395-58-8

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide

Cat. No. B2847483
CAS RN: 923395-58-8
M. Wt: 399.3
InChI Key: FKWBSHQKMHEPAM-UHFFFAOYSA-N
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Description

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide, also known as DTTA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DTTA belongs to the class of thiazole compounds and has been shown to exhibit promising biological activity.

Scientific Research Applications

Metabolic Pathways and Enzyme Interactions

Several compounds, notably within the scope of pharmacology and toxicology, undergo complex metabolic pathways, involving enzymes such as cytochrome P450 (CYP), cyclooxygenase (COX), and glutathione S-transferase. These enzymes play critical roles in the detoxification, bioactivation, and excretion of various substances. For example, paracetamol (acetaminophen), a widely studied compound, is metabolized by CYP enzymes to form a reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI), which is then detoxified by conjugation with glutathione (Trettin et al., 2014; Andringa et al., 2008).

Oxidative Stress and Reactive Oxygen Species (ROS)

The metabolism of certain compounds can lead to the generation of reactive oxygen species (ROS), contributing to oxidative stress within the body. This process is a crucial area of investigation, particularly in understanding the mechanisms underlying the toxicity of various substances. For instance, the metabolism of paracetamol has been explored as a model of oxidative stress, with the identification of specific metabolites such as di-paracetamol and 3-nitro-paracetamol in biological samples indicating the potential formation of ROS (Trettin et al., 2014).

Therapeutic Implications and Safety

Research into the metabolic pathways and interactions of compounds also extends to therapeutic applications and safety evaluations. This includes studies on the efficacy of treatments for conditions like Pityriasis versicolor, where antifungal agents such as sertaconazole have been evaluated for their safety and effectiveness (Nasarre et al., 1992). Such studies contribute to a broader understanding of the potential uses and safety profiles of various compounds.

  • Effects of Paracetamol on NOS, COX, and CYP Activity and on Oxidative Stress in Healthy Male Subjects, Rat Hepatocytes, and Recombinant NOS (Trettin et al., 2014) here.
  • Mitochondrial protein thiol modifications in acetaminophen hepatotoxicity: effect on HMG-CoA synthase (Andringa et al., 2008) here.
  • Therapeutic efficacy and safety of the new antimycotic sertaconazole in the treatment of Pityriasis versicolor (Nasarre et al., 1992) here.

properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2S2/c1-22-10-4-2-9(3-5-10)6-14(21)20-16-19-12(8-23-16)11-7-13(17)24-15(11)18/h2-5,7-8H,6H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWBSHQKMHEPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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